

theoretical properties and computational data for 4,4-Diethoxybutan-1-ol

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Compound of Interest

Compound Name: 4,4-Diethoxybutan-1-ol

Cat. No.: B15324462

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An In-depth Technical Guide to 4,4-Diethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and available computational data for **4,4-Diethoxybutan-1-ol** (CAS No: 70216-75-0). Due to its nature as a functionalized acetal, this molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document collates available physicochemical properties and presents a putative synthetic pathway. A significant portion of the experimental and biological data for this specific molecule remains unpublished in the public domain. This guide aims to consolidate the existing knowledge and identify areas for future research.

Introduction

4,4-Diethoxybutan-1-ol, also known as 4-hydroxybutyraldehyde diethyl acetal, is an organic molecule containing both a primary alcohol and a diethyl acetal functional group. The presence of these two distinct reactive sites makes it a valuable intermediate for the synthesis of more complex molecules. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions, while the primary alcohol offers a site for oxidation,

esterification, or etherification. This guide summarizes the known theoretical and computational data for this compound.

Theoretical and Physicochemical Properties

The following tables summarize the key theoretical and physicochemical properties of **4,4-Diethoxybutan-1-ol**.

Table 1: General and Molecular Properties[1][2]

Property	Value
CAS Number	70216-75-0
Molecular Formula	C8H18O3
Molecular Weight	162.23 g/mol
IUPAC Name	4,4-Diethoxybutan-1-ol
Synonyms	4,4-Diethoxy-1-butanol, 1-Butanol, 4,4-diethoxy-, 4-Hydroxybutyraldehyde diethyl acetal
Canonical SMILES	<chem>CCOC(CCCO)OCC</chem>
InChI Key	SRTYNRIVGWETHR-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1][3]

Property	Value
Boiling Point (Predicted)	219 °C at 760 mmHg
Density (Predicted)	0.94 g/cm ³ [3]
Flash Point (Predicted)	86.2 °C
pKa (Predicted)	15.14 ± 0.10
XLogP3-AA	Not Available
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	7
Topological Polar Surface Area	38.7 Å ²

Note: The boiling point and density are sourced from a chemical supplier and are likely predicted values. Experimental validation is recommended. Other properties are computationally predicted and should be used as estimates.

Computational Data

Currently, there is a lack of publicly available, specific computational data such as predicted NMR, IR, or Mass Spectra for **4,4-Diethoxybutan-1-ol**. However, general principles of spectroscopy can be used to predict the expected spectral features.

- ¹H NMR:** One would expect to see signals corresponding to the ethoxy protons (a triplet and a quartet), the methylene protons of the butane chain, the methine proton of the acetal, and the hydroxyl proton.
- ¹³C NMR:** Signals for the two carbons of the ethoxy groups, and the four distinct carbons of the butanol backbone, including the acetal carbon, are anticipated.
- IR Spectroscopy:** Key absorbances would be expected for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and C-O stretches for the alcohol and the acetal (in the 1000-1200 cm⁻¹ region).

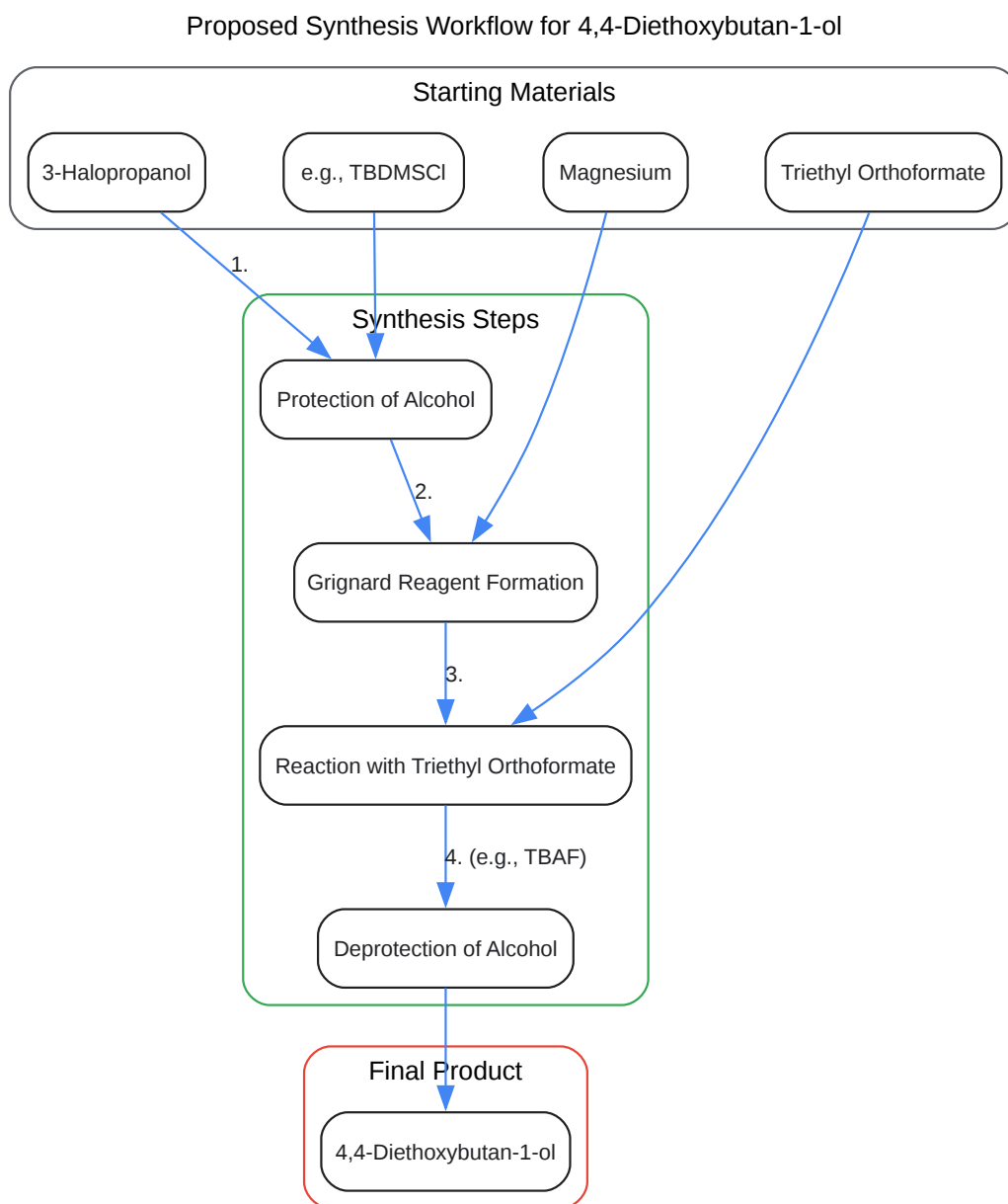
- Mass Spectrometry: The molecular ion peak would be expected at $m/z = 162$. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the butane chain.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **4,4-Diethoxybutan-1-ol** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Bodroux-Chichibabin aldehyde synthesis.^[4]

Proposed Synthesis Workflow

A potential route to synthesize **4,4-Diethoxybutan-1-ol** involves the reaction of a Grignard reagent derived from a protected 3-halopropanol with triethyl orthoformate.^{[4][5][6]} The subsequent hydrolysis of the protecting group would yield the desired product.



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Caption: Proposed synthesis of **4,4-Diethoxybutan-1-ol**.

General Purification of Acetals

The purification of acetals often involves distillation.[7] Impurities such as water, alcohols, and aldehydes can be removed by reacting them with an alkali metal in the presence of a phase transfer catalyst, followed by distillation.[7] Another method for purifying cyclic ketene acetals involves distillation in the presence of an amine and in the substantial absence of oxygen.[8]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for **4,4-Diethoxybutan-1-ol**. Its structural similarity to other short-chain alcohols and ethers suggests potential interactions with cell membranes at high concentrations, but this has not been experimentally verified.[9]

Conclusion and Future Directions

4,4-Diethoxybutan-1-ol is a molecule with interesting synthetic potential due to its bifunctional nature. While theoretical and some computational properties are available, a significant lack of experimental data, including validated physical properties, detailed synthetic and purification protocols, and comprehensive spectral characterization, hinders its broader application.

Crucially, the complete absence of data on its biological activity represents a major knowledge gap. Future research should focus on:

- Development and validation of a robust synthetic protocol.
- Thorough experimental characterization of its physicochemical properties.
- Comprehensive spectroscopic analysis (NMR, IR, MS).
- Screening for biological activity to explore its potential in drug discovery and development.

This foundational work is essential to unlock the potential of **4,4-Diethoxybutan-1-ol** as a valuable tool in chemical and pharmaceutical research.

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